![molecular formula C20H16FN3O5 B2400284 Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate CAS No. 921539-75-5](/img/structure/B2400284.png)
Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate
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Overview
Description
The compound is an organic molecule with several functional groups, including a methoxy group, a fluorophenyl group, a pyridazine ring, and a benzoate group . These functional groups could potentially give the compound unique chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridazine ring, a fluorophenyl group, and a benzoate group would likely contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the benzoate group might undergo reactions typical of esters, while the fluorophenyl group might participate in reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate and its derivatives have shown promising antimicrobial properties. Specifically, two trioxygenated derivatives (5p and 5r) exhibited minimum bactericidal concentration values against bacteria such as S. aureus, E. coli, P. aeruginosa, and K. pneumoniae. These compounds could potentially serve as lead molecules for novel antibiotics .
- Compounds 5p and 5r also demonstrated significant antioxidant activities, comparable to that of ascorbic acid. These properties are crucial in combating oxidative stress and protecting cells from damage caused by free radicals .
- Among the synthesized derivatives, benzimidazole 5e (with a CF3 substituent) exhibited potent antifungal activity against Candida albicans. This finding suggests its potential application in antifungal drug development .
- While specific studies on this compound are limited, its structural features make it an interesting candidate for antitumor research. Further investigations could explore its effects on cancer cell lines and potential mechanisms of action .
- Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate contains an indole moiety. Indole derivatives have diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties. Exploring its indole-related effects could yield valuable insights .
- The benzimidazole moiety has a rich pharmacological profile, including antiviral, anticancer, and cardiovascular effects. Researchers can use this compound as a starting point for designing novel drugs or optimizing existing leads .
Antimicrobial Activity
Antioxidant Properties
Antifungal Activity
Antitumor Research
Biological Potential of Indole Derivatives
Drug Design and Lead Optimization
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-28-16-11-17(25)24(15-9-5-13(21)6-10-15)23-18(16)19(26)22-14-7-3-12(4-8-14)20(27)29-2/h3-11H,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIAEFPTMOWSPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate |
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